
2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitrophenyl group could be introduced via a nitration reaction, the pyrrolidinyl group via a cyclization reaction, and the oxazole ring via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitrophenyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule. The pyrrolidinyl group is a five-membered nitrogen-containing ring, which could introduce some ring strain into the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The nitrophenyl group could potentially undergo reduction reactions to form an aminophenyl group. The oxazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound relatively polar, affecting its solubility in different solvents .科学的研究の応用
Molecular Structure Analysis
- Experimental and Computational Analysis : Al‐Azmi and Shalaby (2018) described a green synthesis method for a structurally similar compound, analyzing its molecular structure using spectroscopic studies and computational methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT) (Al‐Azmi & Shalaby, 2018).
Chemical Reactivity and Binding
- Reactivity with Anions : Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts containing 4-nitrophenyl groups, demonstrating deprotonation signaled by color change upon binding with fluoride anions (Camiolo, Gale, Hursthouse & Light, 2003).
Synthesis and Reactivity Studies
- Synthesis and Antimicrobial Evaluation : Abdel-Monem (2010) explored the synthesis of new polyheterocyclic systems containing the 1,2,4-triazine moiety, which included compounds structurally similar to 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile, and evaluated their antimicrobial activity (Abdel-Monem, 2010).
Crystallographic Analysis
- X-Ray Diffraction Studies : Sharma et al. (2015) synthesized and determined the crystal structures of two carbonitrile compounds using X-ray diffraction, which helps in understanding the molecular arrangement of such compounds (Sharma, Banerjee, Brahmachari, Kant & Gupta, 2015).
Potential Medical Applications
- Inhibitors of SARS CoV-2 RdRp : Venkateshan et al. (2020) conducted a study on azafluorene derivatives, including structural analyses and molecular docking, for potential inhibition of SARS CoV-2 RdRp, demonstrating the relevance of such compounds in medical research (Venkateshan, Muthu, Suresh & Ranjith Kumar, 2020).
Nonlinear Optical Materials
- Study on Optical Materials : Okazaki et al. (1994) examined derivatives of 2-azolyl-5-nitropyridines, including compounds similar to this compound, for their application in nonlinear optical materials (Okazaki, Fukunaga, Ishihara & Kubo, 1994).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses (for example, as a pharmaceutical compound or a chemical intermediate), and development of more efficient synthesis methods .
特性
IUPAC Name |
2-(4-nitrophenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-9-12-14(17-7-1-2-8-17)21-13(16-12)10-3-5-11(6-4-10)18(19)20/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHZQDLZPHIIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)
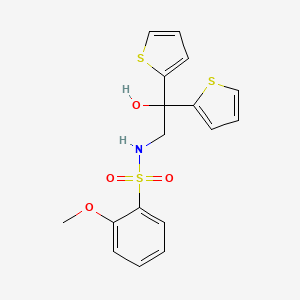
![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)
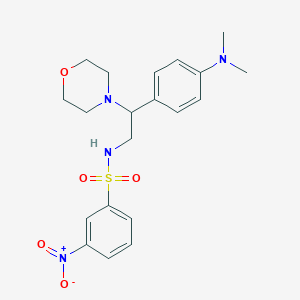

amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B2716439.png)
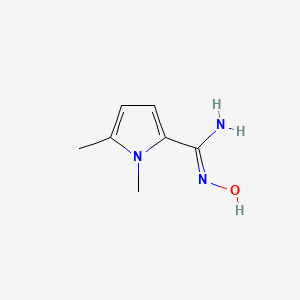

![N-cyclopentyl-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2716443.png)
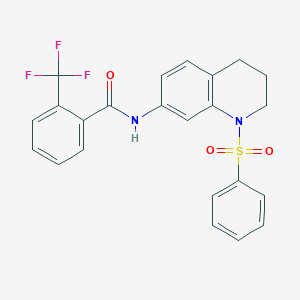
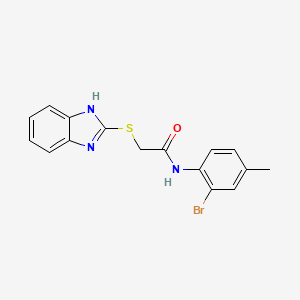

![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716453.png)
